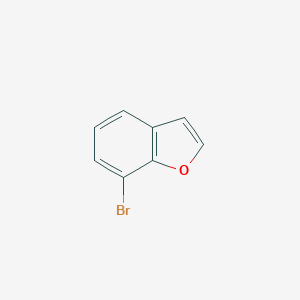

7-Bromobenzofuran

Descripción general

Descripción

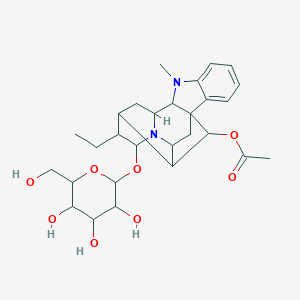

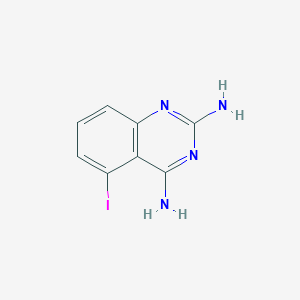

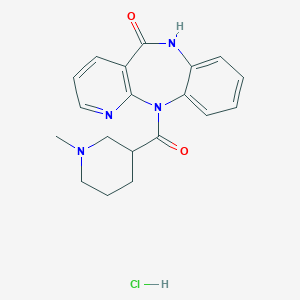

7-Bromobenzofuran is a chemical compound with the molecular formula C8H5BrO and a molecular weight of 197.03 . It is a type of benzofuran compound, which are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has attracted the attention of chemical and pharmaceutical researchers worldwide . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems . A specific preparation method for this compound has been patented, which involves a series of steps including cyclisation .Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with a bromine atom attached at the 7th position . The empirical formula is C8H5BrO .Chemical Reactions Analysis

Benzofuran compounds, including this compound, have been utilized in the development of various biologically active natural medicines and synthetic chemical raw materials . They have potential applications in many aspects due to their biological activities .Aplicaciones Científicas De Investigación

Overview of Brominated Compounds in Research

Research on brominated compounds, such as 7-Bromobenzofuran, has primarily focused on understanding their environmental impact, toxicity, and potential health hazards. These studies are crucial for assessing the risks associated with the use of brominated flame retardants (BFRs) and related chemicals. While direct studies on this compound are limited, insights can be drawn from the broader category of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which share structural similarities.

Environmental Concerns and Toxicity Profiles

Studies have shown that brominated compounds, including PBDDs and PBDFs, possess similar toxicity profiles to their chlorinated counterparts, polychlorinated dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs). These substances have raised environmental concerns due to their persistence and potential to bioaccumulate, leading to increased human and wildlife exposure. The rapid use of BFRs has heightened these concerns, necessitating further research into the health effects and exposure risks of these compounds (Birnbaum, Staskal, & Diliberto, 2003).

Formation in Combustion and Fires

Brominated flame retardants can lead to the formation of PBDD/Fs and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) during combustion processes, such as in waste incineration or accidental fires. These findings underscore the importance of understanding the formation mechanisms and environmental fate of these compounds to mitigate their release and impact. The structural similarities between PBDD/Fs and PCDD/Fs suggest comparable formation pathways, although specific precursors and combustion conditions can influence the types and amounts of brominated compounds produced (Zhang, Buekens, & Li, 2016).

Health Risks and Exposure

The literature indicates that exposure to brominated dioxins and furans can pose health risks similar to those associated with chlorinated analogs, including endocrine disruption and potential carcinogenic effects. However, data on human exposure and toxicity specifically related to this compound and similar compounds are extremely limited. This gap highlights the need for targeted studies to better understand the health implications of exposure to brominated flame retardants and their by-products (Piskorska-Pliszczynska & Maszewski, 2014).

Mecanismo De Acción

Target of Action

7-Bromobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives have been found to interact with their targets leading to various biological activities . For instance, some benzofuran derivatives have shown significant anti-cancer activities . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways due to their diverse pharmacological activities . For instance, a novel macrocyclic benzofuran compound has been found to have anti-hepatitis C virus activity . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.

Pharmacokinetics

Some benzofuran-oxadiazole structural hybrids have shown good human intestinal absorptions and were classified as hia+ based on pharmacokinetics and admet analysis . These properties can impact the bioavailability of the compound.

Result of Action

Benzofuran derivatives have been found to have various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Safety and Hazards

Direcciones Futuras

Benzofuran compounds, including 7-Bromobenzofuran, continue to attract attention due to their biological activities and potential applications as drugs . Future research may focus on further exploring their biological activities, developing novel methods for their synthesis, and investigating their potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

7-bromo-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZPQJITKRSVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908829 | |

| Record name | 7-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104155-12-6, 133720-60-2 | |

| Record name | Benzofuran, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104155126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-1-benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)